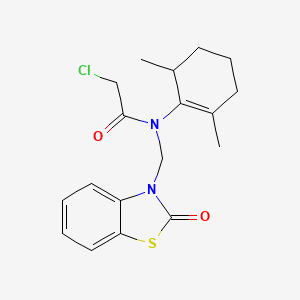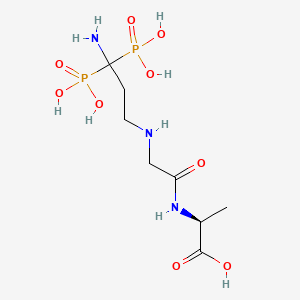
1-Hexadecenedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecenedisulfonic acid is an organic compound belonging to the class of organosulfonic acids. These compounds are characterized by the presence of sulfonic acid groups attached to a hydrocarbon chain. The molecular formula of this compound is C16H32O6S2, and it is known for its surfactant properties, making it useful in various industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Hexadecenedisulfonic acid typically involves the sulfonation of hexadecene. This process can be carried out using different sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction conditions, including temperature and reaction time, are crucial for achieving high yields and purity. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
1-Hexadecenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Hexadecenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound’s surfactant properties make it useful in biological studies, particularly in cell membrane research.
Industry: This compound is used in the formulation of detergents, emulsifiers, and other cleaning agents
Wirkmechanismus
The mechanism of action of 1-Hexadecenedisulfonic acid primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid bilayers in cell membranes. This property is exploited in various applications, including drug delivery and emulsification processes. The molecular targets and pathways involved include interactions with lipid molecules and proteins within the cell membrane .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecenedisulfonic acid can be compared with other organosulfonic acids such as:
1-Hexadecanesulfonic acid: Similar in structure but lacks the double bond present in this compound.
1-Octadecanesulfonic acid: Has a longer hydrocarbon chain, which affects its surfactant properties.
1-Dodecanesulfonic acid: Has a shorter hydrocarbon chain, resulting in different solubility and surfactant characteristics. The uniqueness of this compound lies in its specific chain length and the presence of the double bond, which influence its chemical reactivity and surfactant properties
Eigenschaften
CAS-Nummer |
68003-19-0 |
|---|---|
Molekularformel |
C16H32O6S2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
hexadec-15-ene-4,11-disulfonic acid |
InChI |
InChI=1S/C16H32O6S2/c1-3-5-8-12-16(24(20,21)22)14-10-7-6-9-13-15(11-4-2)23(17,18)19/h3,15-16H,1,4-14H2,2H3,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
ZOFKILBUPMQWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCCCC(CCCC=C)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)

![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)



![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
